molecular formula C12H18N6O B11749519 1-methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide

1-methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide

Cat. No.: B11749519
M. Wt: 262.31 g/mol
InChI Key: SSKXTOXQJKCJOP-UHFFFAOYSA-N
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Description

1-Methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated at the nitrogen atom using alkyl halides in the presence of a base.

    Amination: The resulting compound undergoes amination with an appropriate amine to introduce the amino group.

    Carboxamide formation: Finally, the carboxamide group is introduced through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-Methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrazole ring.

    Condensation: It can also undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-Methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, analgesic, or anticancer properties.

    Biology: The compound can be used as a tool in biological studies to investigate cellular pathways and molecular interactions.

    Materials Science: It may be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: The compound can be employed in the synthesis of other complex molecules or as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit an enzyme’s activity by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic function.

Comparison with Similar Compounds

1-Methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives, such as:

    1-Methyl-3-(pyrazol-5-yl)amino-1H-pyrazole-5-carboxamide: Similar structure but different substituents, leading to variations in biological activity and chemical reactivity.

    1-Methyl-3-(pyrazol-4-yl)amino-1H-pyrazole-5-carboxamide: Positional isomer with different properties due to the location of the substituent on the pyrazole ring.

    1-Methyl-3-(pyrazol-3-yl)amino-1H-pyrazole-5-carboxamide: Another positional isomer with distinct characteristics.

Properties

Molecular Formula

C12H18N6O

Molecular Weight

262.31 g/mol

IUPAC Name

2-methyl-5-[(2-propan-2-ylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide

InChI

InChI=1S/C12H18N6O/c1-8(2)18-9(4-5-15-18)7-14-11-6-10(12(13)19)17(3)16-11/h4-6,8H,7H2,1-3H3,(H2,13,19)(H,14,16)

InChI Key

SSKXTOXQJKCJOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNC2=NN(C(=C2)C(=O)N)C

Origin of Product

United States

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